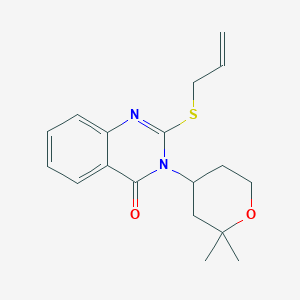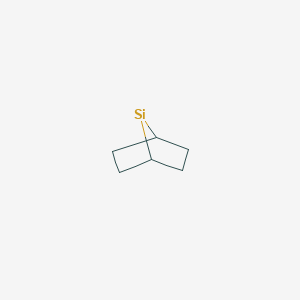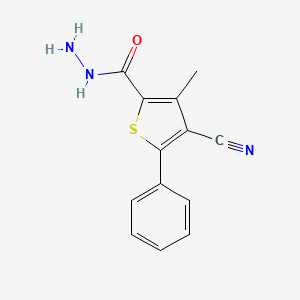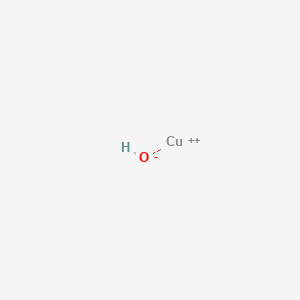
Copper(1+), hydroxy-, ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cuprous hydroxide can be synthesized through various methods. One common approach involves the reaction of cuprous chloride with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
CuCl+NaOH→CuOH+NaCl
Another method involves the reduction of copper(II) hydroxide using a suitable reducing agent. This process requires careful control of reaction conditions to ensure the formation of the desired cuprous hydroxide.
Industrial Production Methods
Industrial production of cuprous hydroxide often involves large-scale chemical processes. One such method includes the electrochemical reduction of copper(II) salts in an alkaline medium. This method is advantageous due to its scalability and efficiency in producing high-purity cuprous hydroxide.
化学反応の分析
Types of Reactions
Cuprous hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Cuprous hydroxide can be oxidized to copper(II) hydroxide using oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to metallic copper using strong reducing agents like hydrazine.
Substitution: Cuprous hydroxide reacts with acids to form corresponding copper(I) salts and water.
Major Products Formed
Oxidation: 2CuOH+H2O2→Cu(OH)2+H2O
Reduction: CuOH+N2H4→Cu+N2+H2O
Substitution: CuOH+HCl→CuCl+H2O
科学的研究の応用
Cuprous hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various copper-based compounds and catalysts.
Biology: Cuprous hydroxide is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Industry: It is utilized in the production of antifouling paints, ceramics, and as a catalyst in organic synthesis.
作用機序
The mechanism by which cuprous hydroxide exerts its effects is primarily through its ability to participate in redox reactions. In biological systems, it can interact with various biomolecules, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The compound’s redox activity also makes it a valuable catalyst in chemical reactions, where it facilitates electron transfer processes.
類似化合物との比較
Similar Compounds
Cuprous Oxide (Cu2O): Like cuprous hydroxide, cuprous oxide contains copper in the +1 oxidation state. it is more stable and commonly used as a pigment and in antifouling paints.
Cuprous Chloride (CuCl): This compound is another copper(I) species, often used in organic synthesis and as a catalyst in various chemical reactions.
Cuprous Sulfide (Cu2S): Known for its applications in solar cells and as a semiconductor material.
Uniqueness
Cuprous hydroxide is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the development of new materials with specific electronic properties.
特性
CAS番号 |
19650-79-4 |
|---|---|
分子式 |
CuHO+ |
分子量 |
80.55 g/mol |
IUPAC名 |
copper;hydroxide |
InChI |
InChI=1S/Cu.H2O/h;1H2/q+2;/p-1 |
InChIキー |
OTNFTBTWTMXVRF-UHFFFAOYSA-M |
正規SMILES |
[OH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


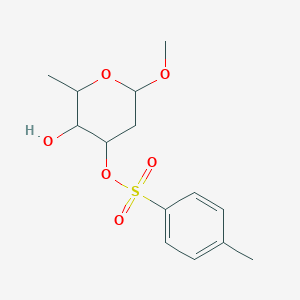
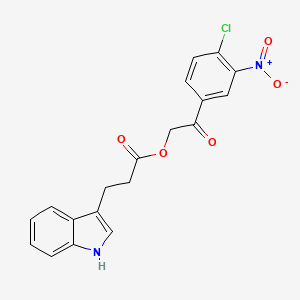
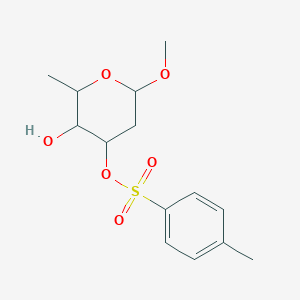
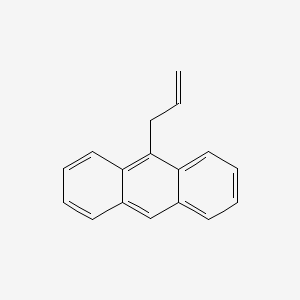
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
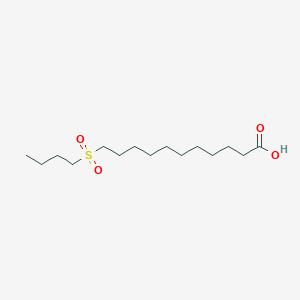
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
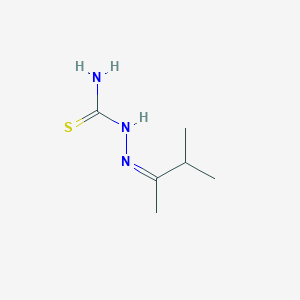
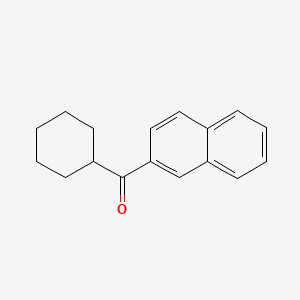
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

